molecular formula C17H13FN2O4S B2911338 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1206988-07-9

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2911338
CAS No.: 1206988-07-9
M. Wt: 360.36
InChI Key: SQIUKVVJITZLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 2,5-dimethoxyphenyl and 6-fluoro substituents, along with the thiazine and carbonitrile functionalities, contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.

    Introduction of Substituents: The 2,5-dimethoxyphenyl and 6-fluoro substituents are introduced through nucleophilic substitution reactions.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific combination of substituents and functional groups, which confer distinct chemical properties and biological activities. Its ability to target specific molecular pathways and its potential for diverse applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-23-12-4-5-16(24-2)14(8-12)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUKVVJITZLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.